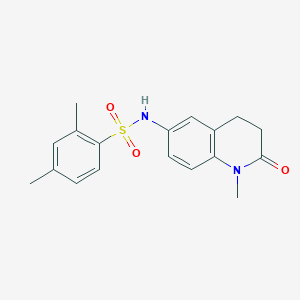

2,4-二甲基-N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

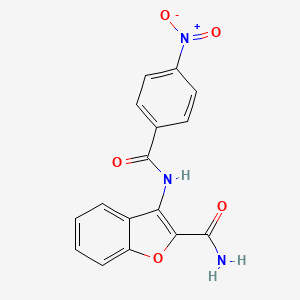

The compound 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a derivative of tetrahydroquinoline, which is known for its biological relevance. The compound's structure includes a benzenesulfonyl group and a tetrahydroquinoline moiety, which are both significant in medicinal chemistry due to their antiparasitic properties .

Synthesis Analysis

The synthesis of related compounds has been reported, where 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and characterized. These compounds were designed based on the known biological activities of their structural components . Another synthesis approach involved the interaction of N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, revealing the presence of intramolecular hydrogen bonds, which influence the conformational preferences of the molecules. The 3D structures of the synthesized tetrahydroquinoline derivatives were fully characterized, and molecular modeling confirmed the existence of weak intramolecular hydrogen bonds . The crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were also determined, providing insight into the molecular organization and intramolecular interactions .

Chemical Reactions Analysis

The antiparasitic activity of the synthesized tetrahydroquinoline derivatives was evaluated, and some compounds showed promising activity against Trypanosoma cruzi and Plasmodium falciparum. The substituents on the benzenesulfonyl group did not significantly affect the 3D structure or the chemical reactivity of the compounds . The kinetic investigations of substitution reactions in aqueous solutions for the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlated well with their stereochemical characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The intramolecular hydrogen bonds contribute to the stability and conformational preferences of the molecules. The steric hindrance in the isomeric forms affects their reactivity and the kinetics of chemical reactions. The electronic structure calculations using the restricted Hartree-Fock method with a 6-31G* basis set for the isomeric molecules provided values of charge density that agreed with the parameters of the intramolecular hydrogen bonds . The antiparasitic screening indicated that the biological activity of these compounds could be attributed to their specific physical and chemical properties .

科学研究应用

化学结构和分子相互作用

类似的化合物(如含有四氢喹啉或苯磺酰胺部分)的结构特征一直是几项研究的重点。例如,对格列喹酮(一种具有相关结构的化合物)的合成和晶体学分析揭示了重要的分子内和分子间氢键,这有助于其化学稳定性和潜在相互作用 (Gelbrich, Haddow, & Griesser, 2011)。这些相互作用对于理解化合物在生物系统中的行为及其作为受体结合或酶抑制剂的配体的潜力至关重要。

抗肿瘤活性

具有四氢喹啉和苯磺酰胺基序的化合物已被探索其抗肿瘤特性。一项值得注意的研究合成了带有生物活性磺酰胺部分的新型四氢喹啉衍生物,展示了显着的体外抗肿瘤活性。这突出了此类化合物在癌症治疗中的潜在治疗应用 (Alqasoumi 等,2010)。

抗菌特性

4-喹啉基偶氮-N-嘧啶基苯磺酰胺衍生物的合成和评估显示出有希望的抗菌活性,特别是对革兰氏阳性菌。这表明该化合物的衍生物可能在开发新的抗菌剂方面有应用 (2019)。

作用机制

未来方向

属性

IUPAC Name |

2,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-4-8-17(13(2)10-12)24(22,23)19-15-6-7-16-14(11-15)5-9-18(21)20(16)3/h4,6-8,10-11,19H,5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNOFKSWALSFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2527991.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)

![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)